molecular formula C15H23NO4S2 B12396861 ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine

((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine

Cat. No.: B12396861
M. Wt: 345.5 g/mol
InChI Key: VMWPZNUUHUVDSP-ZDUSSCGKSA-N
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Description

((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine: is a derivative of the amino acid methionine. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group. The molecular structure of this compound is significant in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: : Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process typically involves crystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Catalysts like palladium on carbon (Pd/C) or nickel can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Acts as a precursor for the synthesis of more complex molecules.

Biology

  • Studied for its potential role in metabolic pathways.
  • Investigated for its effects on enzyme activity and protein function.

Medicine

  • Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
  • Evaluated for its role in drug delivery systems.

Industry

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine: Another amino acid derivative with a similar sulfonyl group but different amino acid backbone.

    ((4-(tert-Butyl)phenyl)sulfonyl)glycine: A simpler derivative with glycine as the amino acid component.

Uniqueness

  • The presence of the methionine backbone in ((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine provides unique properties related to sulfur metabolism and redox reactions.
  • The tert-butyl group offers steric protection, enhancing the stability and specificity of the compound in various reactions.

Biological Activity

((4-(tert-Butyl)phenyl)sulfonyl)-L-methionine is a synthetic compound that merges a sulfonyl group with L-methionine, an essential amino acid. Its unique structural characteristics, particularly the bulky tert-butyl group, significantly influence its biological activity and interactions with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₅H₂₃NO₄S₂. The presence of the tert-butyl group contributes to its steric properties, which can affect how the compound interacts with biological targets. The sulfonyl moiety is particularly notable for its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function.

Mechanisms of Biological Activity

  • Covalent Modifications : The sulfonyl group facilitates covalent modifications of proteins, which can lead to significant changes in enzyme activities and signal transduction pathways. This mechanism is crucial for understanding how this compound can act as a biochemical tool in research.
  • Protein Interaction Studies : Research indicates that the compound can interact with various proteins, leading to conformational changes that affect their biological functions. For instance, studies have shown that this compound can modify enzymes involved in metabolic pathways, potentially influencing cellular processes.

1. Interaction with Enzymes

A study demonstrated that this compound effectively inhibits specific enzymes by forming covalent bonds at active sites. This was evidenced by altered kinetic parameters in enzyme assays following treatment with the compound.

2. Antimicrobial Activity

Research has indicated potential antimicrobial properties of this compound. In vitro tests against various bacterial strains revealed that the compound exhibits inhibitory effects, suggesting its utility as an antimicrobial agent.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines showed that this compound has a favorable safety profile at therapeutic concentrations. For instance, MCF-7 cells maintained high viability even at concentrations significantly above the MIC (Minimum Inhibitory Concentration), indicating low toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Attributes
((4-Methylphenyl)sulfonyl)-L-methionineContains a methyl group instead of tert-butylLess steric hindrance compared to tert-butyl
((4-Ethylphenyl)sulfonyl)-L-methionineEthyl group replaces tert-butylModerate steric effects
((4-Isopropylphenyl)sulfonyl)-L-methionineIsopropyl group presentIntermediate steric hindrance

The table illustrates how variations in substituents affect steric hindrance and consequently influence biological activity.

Properties

Molecular Formula

C15H23NO4S2

Molecular Weight

345.5 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18)/t13-/m0/s1

InChI Key

VMWPZNUUHUVDSP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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